molecular formula C21H25BrN2O4 B248476 [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

カタログ番号 B248476
分子量: 449.3 g/mol
InChIキー: WTYYLRQZLXPSLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as BRL-15572, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.

作用機序

[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways of the brain. This receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysfunction has been implicated in several neuropsychiatric disorders. By blocking the D3 receptor, [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone modulates the activity of these pathways, leading to a reduction in symptoms associated with these disorders.
Biochemical and Physiological Effects:
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been demonstrated to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens, suggesting a potential role in the treatment of addiction and other reward-related disorders. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been shown to reduce food intake and body weight in animal models, indicating its potential use in the treatment of obesity and metabolic disorders.

実験室実験の利点と制限

[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has several advantages for use in laboratory experiments. It is a small molecule compound that is commercially available and can be easily synthesized using standard organic chemistry techniques. It has been extensively characterized in vitro and in vivo, and its pharmacological properties are well understood. However, one limitation of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is its selectivity for the dopamine D3 receptor, which may limit its use in studies involving other neurotransmitter systems.

将来の方向性

[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has significant potential for use in the development of novel therapeutics for several neuropsychiatric and metabolic disorders. Future research should focus on further elucidating its pharmacological properties and mechanisms of action, as well as investigating its potential use in combination with other drugs or therapies. Additionally, the development of more selective and potent derivatives of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone may lead to the discovery of new therapeutic targets and treatment options for these disorders.

合成法

The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction of 5-bromo-2-methoxybenzylamine with 3,5-dimethoxyphenylacetic acid, followed by the condensation of the resulting product with piperazine and the subsequent reduction of the intermediate to yield the final compound. The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been reported in several scientific publications, and the compound is commercially available for research purposes.

科学的研究の応用

[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant activity as a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been investigated for its potential use in the treatment of obesity and metabolic disorders.

特性

製品名

[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

分子式

C21H25BrN2O4

分子量

449.3 g/mol

IUPAC名

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C21H25BrN2O4/c1-26-18-11-15(12-19(13-18)27-2)21(25)24-8-6-23(7-9-24)14-16-10-17(22)4-5-20(16)28-3/h4-5,10-13H,6-9,14H2,1-3H3

InChIキー

WTYYLRQZLXPSLL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

正規SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。